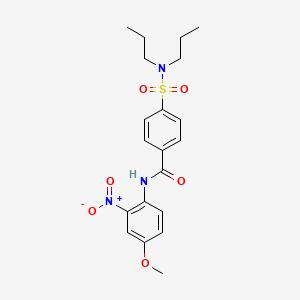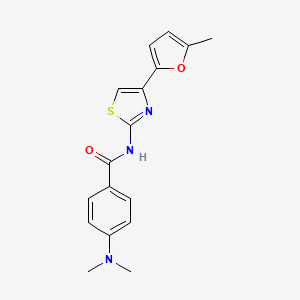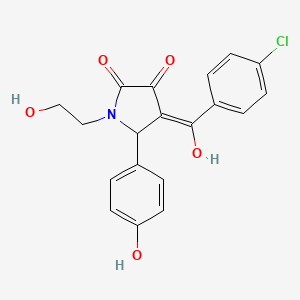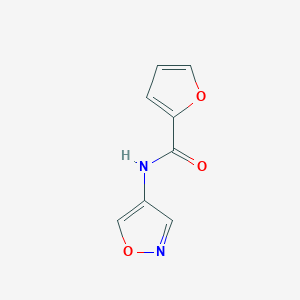
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DPC 963, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. DPC 963 has been found to be a potent inhibitor of CK2 and has shown promise in preclinical studies as a potential anticancer agent.
作用機序
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in many cellular processes that are dysregulated in cancer cells, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 may be able to selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the DNA repair pathway, leading to increased DNA damage and cell death. In addition, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
実験室実験の利点と制限
One advantage of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 is its high potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used in experiments, reducing the risk of off-target effects. However, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its potential as an anticancer agent has not yet been fully explored in clinical trials.
将来の方向性
There are several potential future directions for research on 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experiments. Another area of interest is the exploration of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as a radiosensitizer in combination with radiation therapy. Finally, further preclinical studies are needed to determine the safety and efficacy of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as an anticancer agent in animal models and eventually in clinical trials.
合成法
The synthesis of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 involves several steps, starting with the reaction of 4-methoxy-2-nitroaniline with propylamine to form 4-(propylamino)-2-nitroaniline. This intermediate is then reacted with benzoyl chloride to form 4-(benzoylamino)-2-nitroaniline. The final step involves the reaction of this compound with dipropyl sulfamide to form 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963.
科学的研究の応用
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has also been found to sensitize cancer cells to radiation therapy, suggesting that it may have potential as a radiosensitizer.
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDMFAAZKMPSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2794130.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)



![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)

![N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2794140.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)

![2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)